molecular formula C28H42S B12601633 Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)- CAS No. 648436-70-8

Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)-

Cat. No.: B12601633
CAS No.: 648436-70-8
M. Wt: 410.7 g/mol
InChI Key: LNQZDNDVBXSBFO-UHFFFAOYSA-N
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Description

Table 1: Systematic Breakdown of IUPAC Name

Component Position Description
Benzene Core Parent aromatic ring
1-methylethyl (isopropyl) 1, 3, 5 Three branched alkyl substituents
(2-hexyl-4-methylphenyl)thio 2 Thioether-linked aromatic side chain

Properties

CAS No.

648436-70-8

Molecular Formula

C28H42S

Molecular Weight

410.7 g/mol

IUPAC Name

2-(2-hexyl-4-methylphenyl)sulfanyl-1,3,5-tri(propan-2-yl)benzene

InChI

InChI=1S/C28H42S/c1-9-10-11-12-13-23-16-22(8)14-15-27(23)29-28-25(20(4)5)17-24(19(2)3)18-26(28)21(6)7/h14-21H,9-13H2,1-8H3

InChI Key

LNQZDNDVBXSBFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=CC(=C1)C)SC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)- typically involves multiple steps, including the introduction of the hexyl and methylphenyl groups, followed by the thiolation and trisubstitution on the benzene ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are often employed to enhance efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into simpler derivatives.

    Substitution: Electrophilic aromatic substitution is common, where substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to various biological outcomes. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of bulky tris(isopropyl) groups and a sulfur-containing substituent. Below is a comparative analysis with key analogs:

Benzene,2,4-diisocyanato-1,3,5-tris(1-methylethyl)- (CAS 2162-73-4)

  • Structure : Shares the 1,3,5-tris(1-methylethyl) substitution but replaces the thio group with two isocyanate (-NCO) groups at positions 2 and 4.
  • Properties :
    • Molecular Formula: C₁₇H₂₂N₂O₂ (vs. C₂₈H₄₀S for the thio analog, estimated).
    • Molecular Weight: 286.37 g/mol (vs. ~408.7 g/mol for the thio analog).
    • Reactivity: Isocyanate groups confer high reactivity toward polyurethane or polyurea synthesis. The thio analog’s sulfur group may exhibit nucleophilic or oxidative stability differences .
  • Applications : Used in specialty polymers (e.g., coatings, adhesives). The thio analog’s applications are speculative but could involve sulfur-based crosslinking or agrochemical intermediates .

1,2,4-Trichloro-5-((4-chlorophenyl)thio)benzene (Tetrasul)

  • Structure : A thioether-containing pesticide with chloro and chlorophenyl substituents.
  • Properties: Molecular Formula: C₁₂H₇Cl₄S. Use: Acaricide and insecticide.
  • Key Difference : The target compound’s bulky isopropyl groups likely reduce volatility compared to tetrasul’s smaller substituents.

Benzene Derivatives with Tris(alkyl) Substitution (e.g., BTEX)

  • Structure : Simpler alkylbenzenes (e.g., toluene, ethylbenzene) lack sulfur and complex branching.
  • Properties: BTEX compounds (e.g., toluene) exhibit lower molecular weights (92–106 g/mol) and higher volatility.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Applications Key Differences
Target Compound C₂₈H₄₀S (est.) 1,3,5-Tris(isopropyl), thio Speculative: Polymers, agro Bulky, sulfur-containing
Benzene,2,4-diisocyanato-1,3,5-tris(1-methylethyl)- C₁₇H₂₂N₂O₂ 1,3,5-Tris(isopropyl), isocyanates Polyurethane synthesis Higher reactivity (NCO groups)
Tetrasul C₁₂H₇Cl₄S Chloro, chlorophenylthio Pesticide Smaller, halogenated
Toluene (BTEX) C₇H₈ Methyl Solvent, fuel additive Volatile, simple structure

Research Findings and Hypotheses

  • Sulfur Functionality : The thio group may enhance UV stability or metal-binding capacity compared to oxygen analogs, relevant for materials science .
  • Toxicity Profile : Similar thioethers (e.g., tetrasul) exhibit moderate environmental persistence; the target compound’s larger size may reduce mobility in ecosystems .

Biological Activity

Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)-, also known by its CAS number 648436-69-5, is a compound of interest due to its potential biological activities. This article explores its biological properties, including cytotoxicity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H30S
  • Molecular Weight : 358.55 g/mol
  • Density : Approximately 1.0 g/cm³
  • Boiling Point : Not specified in the literature

Cytotoxicity and Anticancer Potential

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that aromatic thioether derivatives can act as potent inhibitors of histone demethylase LSD1, which is implicated in cancer progression.

In a related study focusing on benzene homologues tethered with thiazole motifs, compounds demonstrated dual cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The most potent analogs exhibited IC50 values ranging from 0.04 to 1.5 μM against these cell lines, indicating strong anticancer properties and selectivity towards cancerous cells .

CompoundCell LineIC50 (μM)
Compound 27MCF-71.52
Compound 23Colon Cancer2.01
TaxolMCF-77.80

The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells. For example, compound treatment led to significant increases in early and late apoptotic cells in MCF-7 cell cultures when analyzed through flow cytometry techniques . The presence of a pre-G1 peak indicated effective apoptosis induction.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study assessed the anticancer potential of benzene derivatives in vitro using various cancer cell lines. The results highlighted that certain derivatives exhibited potent cytotoxicity with promising selectivity against cancer cells compared to normal cells. The study concluded that structural modifications could enhance the efficacy of these compounds .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on understanding the structure-activity relationship of benzene-based thioether compounds. By modifying substituents on the benzene ring and evaluating their biological activity, researchers identified critical structural features that enhance anticancer activity. The findings suggested that increasing lipophilicity through alkyl substitutions improved cellular uptake and bioactivity .

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